ethyl 4-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate
CAS No.: 892438-83-4
Cat. No.: VC11869650
Molecular Formula: C20H18N4O3S
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892438-83-4 |
|---|---|
| Molecular Formula | C20H18N4O3S |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | ethyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C20H18N4O3S/c1-2-27-20(26)14-6-8-15(9-7-14)22-18(25)13-28-19-11-10-17(23-24-19)16-5-3-4-12-21-16/h3-12H,2,13H2,1H3,(H,22,25) |
| Standard InChI Key | RTBRGZJBQODUKJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Introduction
Molecular Formula
The molecular formula of the compound is .
Structural Features
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Core Structure: The molecule contains a benzoate ester group, a sulfanylacetamido linkage, and a pyridazinyl-pyridinyl moiety.
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Functional Groups:
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Ester Group: Contributes to solubility and potential hydrolysis in biological systems.
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Sulfanyl Group: Provides unique reactivity and may influence biological activity.
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Pyridazine and Pyridine Rings: Known for their importance in pharmaceutical compounds due to their electron-rich aromatic nature.
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Molecular Weight
The molecular weight of the compound is approximately 379.43 g/mol.
General Synthetic Pathway
The synthesis of ethyl 4-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate typically involves:
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Formation of the Pyridazine Ring: Pyridazine derivatives are often synthesized through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
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Thioether Formation: The sulfanyl group is introduced by reacting the pyridazine derivative with an appropriate thiol or thioester reagent.
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Amide Bond Formation: Coupling of the sulfanylacetamide moiety with a benzoic acid derivative using standard peptide coupling reagents like DCC or EDC.
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Esterification: The final step involves esterification to introduce the ethyl benzoate group.
Key Reagents
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Hydrazine hydrate for pyridazine synthesis.
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Thiol derivatives for introducing the sulfanyl group.
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Ethanol for esterification reactions.
Drug Design Potential
Compounds containing pyridazine and pyridine rings have been extensively studied for their pharmacological properties:
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Anticancer Activity: Pyridazine derivatives are known to exhibit cytotoxic effects against various cancer cell lines.
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Anti-inflammatory Properties: Sulfanylacetamide groups have been linked to inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
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Antimicrobial Effects: The aromatic heterocycles in the compound may disrupt bacterial or fungal cell membranes.
Molecular Docking Studies
Preliminary in silico studies suggest that similar compounds can interact with key biological targets, such as enzymes or receptors, through hydrogen bonding, π-stacking, and hydrophobic interactions.
Spectroscopic Techniques
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NMR (Nuclear Magnetic Resonance):
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-NMR shows characteristic signals for aromatic protons, amide NH, and ester CH groups.
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-NMR confirms the presence of carbonyl carbons from the ester and amide groups.
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IR (Infrared Spectroscopy):
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Peaks around indicate carbonyl stretching from ester and amide groups.
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Sulfanyl group vibrations appear near .
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Mass Spectrometry
Mass spectrometry provides the molecular ion peak at , confirming the molecular weight.
Cytotoxicity
Similar compounds have demonstrated selective cytotoxicity against cancer cells by inducing apoptosis or inhibiting cell proliferation pathways.
Enzyme Inhibition
The sulfanylacetamido group may act as a bioisostere for thiol-containing drugs, targeting enzymes with active site cysteine residues.
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